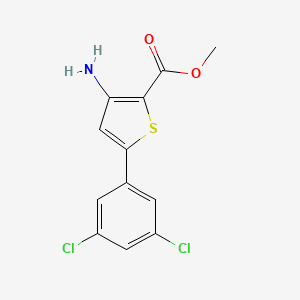
l-Lyxopyranose tetraacetate
概要
説明
l-Lyxopyranose tetraacetate: is a derivative of l-lyxose, a rare sugar It is a tetraacetate ester, meaning it has four acetate groups attached to the lyxopyranose ring
科学的研究の応用
Chemistry: l-Lyxopyranose tetraacetate is used as a building block in the synthesis of complex carbohydrates and glycosides. It serves as a precursor for the preparation of various sugar derivatives and analogs.
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It helps in understanding the role of rare sugars in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of glycosylated drugs. Its unique structure can be exploited to enhance the pharmacokinetic properties of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Safety and Hazards
生化学分析
Biochemical Properties
L-Lyxopyranose tetraacetate plays a role in biochemical reactions as a substrate or intermediate. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes that interact with this compound is lyxose isomerase, which catalyzes the isomerization of L-lyxose to L-xylulose . This interaction is crucial for the conversion of L-lyxose into other biologically relevant sugars. Additionally, this compound can be involved in glycosylation reactions, where it serves as a donor molecule for the transfer of acetylated sugar moieties to acceptor molecules. These interactions are essential for the synthesis of complex carbohydrates and glycoconjugates.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in carbohydrate metabolism and glycosylation pathways . By modulating these pathways, this compound can alter the metabolic flux of cells, leading to changes in the levels of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. This compound can bind to specific enzymes, such as lyxose isomerase, and modulate their activity Additionally, this compound can act as an inhibitor of certain glycosyltransferases, thereby affecting the synthesis of glycoconjugates
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the release of acetic acid and L-lyxose . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic flux. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance carbohydrate metabolism and improve glycosylation processes . At high doses, this compound can exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress. These dosage-dependent effects are critical for determining the therapeutic potential and safety profile of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the pentose phosphate pathway and glycosylation pathways . In the pentose phosphate pathway, this compound can be converted to L-xylulose by lyxose isomerase, which is then further metabolized to produce ribulose-5-phosphate, a key intermediate in nucleotide synthesis. Additionally, this compound can participate in glycosylation reactions, where it serves as a donor molecule for the transfer of acetylated sugar moieties to acceptor molecules. These metabolic pathways are essential for understanding the biochemical role of this compound in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across the cell membrane by sugar transporters, such as the L-rhamnose-proton symporter, which also transports L-lyxose . Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. These transport and distribution mechanisms are crucial for understanding the cellular localization and function of this compound.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the cytoplasm and the endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments. In the endoplasmic reticulum, this compound can participate in glycosylation reactions, contributing to the synthesis of glycoproteins and other glycoconjugates. The subcellular localization of this compound is essential for its biochemical activity and function within the cell.
準備方法
Synthetic Routes and Reaction Conditions: l-Lyxopyranose tetraacetate can be synthesized from l-lyxose through a series of acetylation reactions. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction conditions include maintaining a controlled temperature and ensuring an anhydrous environment to prevent hydrolysis of the acetyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: l-Lyxopyranose tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it back to l-lyxose or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Products include l-lyxuronic acid or l-lyxaldehyde.
Reduction: Products include l-lyxose or other reduced derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in different functionalized lyxopyranose derivatives.
作用機序
The mechanism of action of l-lyxopyranose tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The acetate groups can be hydrolyzed to release l-lyxose, which then participates in various metabolic pathways. The compound’s unique structure allows it to interact with carbohydrate-binding proteins, influencing cellular processes and signaling pathways.
類似化合物との比較
l-Xylopyranose: Another rare sugar with a similar structure but different stereochemistry.
d-Lyxopyranose: The d-isomer of lyxopyranose, differing in the spatial arrangement of atoms.
l-Arabinopyranose: A structurally related sugar with a different configuration.
Uniqueness: l-Lyxopyranose tetraacetate is unique due to its specific acetylation pattern and the presence of four acetate groups. This makes it a valuable intermediate in synthetic chemistry and a useful tool in biological research. Its distinct chemical properties and reactivity set it apart from other similar compounds, offering unique advantages in various applications.
特性
IUPAC Name |
[(3S,4R,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12+,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-VCKSIFHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1COC([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




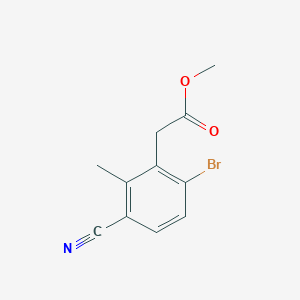
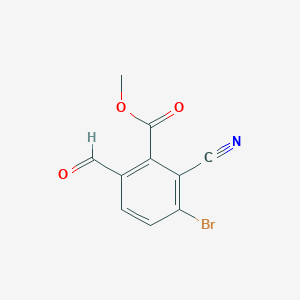
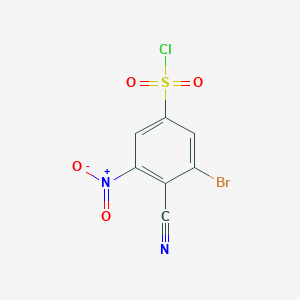
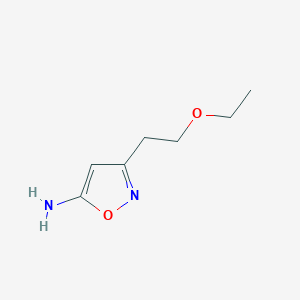
![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1417005.png)
![2-[2-(5-Chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417006.png)
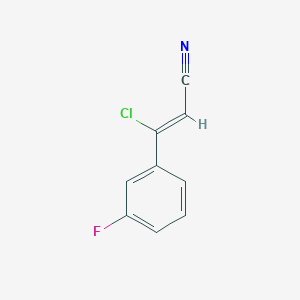
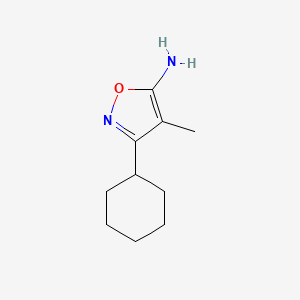
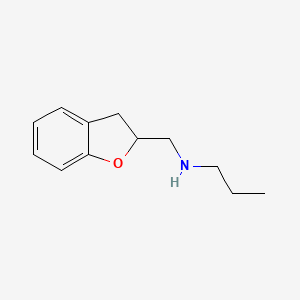
![3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B1417013.png)
![3-Methyl-3-[4-(propan-2-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1417017.png)
